BenchChemオンラインストアへようこそ!

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Drug design Physicochemical profiling ADME prediction

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide (CAS 922066-29-3) is a synthetic heterocyclic acetamide derivative with the molecular formula C18H14N2O5 and a molecular weight of 338.3 g/mol. The compound is constructed from a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety linked via an acetamide bridge to an N-methyl-1,3-dioxoisoindolin-4-amine core.

Molecular Formula C18H14N2O5
Molecular Weight 338.319
CAS No. 922066-29-3
Cat. No. B2541358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
CAS922066-29-3
Molecular FormulaC18H14N2O5
Molecular Weight338.319
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H14N2O5/c1-20-17(22)11-3-2-4-12(16(11)18(20)23)19-15(21)8-10-5-6-13-14(7-10)25-9-24-13/h2-7H,8-9H2,1H3,(H,19,21)
InChIKeyMEYIWEFBBVSPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide (CAS 922066-29-3): Chemical Identity and Research-Grade Procurement Specifications


2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide (CAS 922066-29-3) is a synthetic heterocyclic acetamide derivative with the molecular formula C18H14N2O5 and a molecular weight of 338.3 g/mol [1]. The compound is constructed from a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety linked via an acetamide bridge to an N-methyl-1,3-dioxoisoindolin-4-amine core. It belongs to the broader class of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, a chemotype that has been systematically investigated for antiproliferative activity against human cancer cell lines [2]. This compound is commercially catalogued as a research reagent (e.g., EVT-2678432) and is designated exclusively for non-human, laboratory research applications .

Why Generic N-(1,3-dioxoisoindolin-4-yl)acetamide Analogs Cannot Substitute for CAS 922066-29-3 in Targeted Research Programs


The N-(1,3-dioxoisoindolin-4-yl)acetamide scaffold is pharmacologically plastic; systematic SAR studies demonstrate that substituent identity on the acetamide nitrogen profoundly alters antiproliferative potency. In a panel of 14 synthesized N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives screened against MCF7 breast cancer cells, CC50 values spanned from inactive to equipotent with 5-fluorouracil (CC50 = 11.26 ± 1.158 µM for NPD-12 vs. 11.219 ± 0.847 µM for 5-FU) [1]. The target compound incorporates a benzo[d][1,3]dioxol-5-yl substituent—a privileged fragment known to confer EGFR inhibitory activity, metabolic stability enhancement, and π-stacking interactions distinct from aliphatic or simple aromatic amine congeners [2]. Consequently, interchanging CAS 922066-29-3 with a different N-(1,3-dioxoisoindolin-4-yl)acetamide analog introduces an unquantified risk of altered target engagement, ADME profile, and cellular potency, making generic substitution scientifically unjustifiable without explicit comparative bioassay data.

Quantitative Differentiation Evidence for 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide (CAS 922066-29-3) Relative to In-Class Analogs


Physicochemical Property Differentiation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. NPD-Series Analogs

The target compound possesses five hydrogen bond acceptor sites and a computed XLogP3 of 2.0 [1]. This differentiates it from the simpler N-(1,3-dioxoisoindolin-4-yl)acetamide core (CAS 6118-65-6), which has only three hydrogen bond acceptors and a lower molecular weight (204.18 g/mol) [2]. The additional benzodioxole oxygen atoms and higher lipophilicity are expected to influence membrane permeability, solubility, and target binding kinetics relative to unsubstituted or alkyl-substituted analogs.

Drug design Physicochemical profiling ADME prediction

Class-Level Antiproliferative Activity Against MCF7 Breast Cancer Cells

The N-(1,3-dioxoisoindolin-4-yl)acetamide chemotype has demonstrated quantifiable antiproliferative activity in the MCF7 human breast adenocarcinoma cell line. In a systematic study, the most potent derivative (NPD-12) achieved a CC50 of 11.26 ± 1.158 µM, statistically equivalent to the standard chemotherapeutic 5-fluorouracil (CC50 = 11.219 ± 0.847 µM) under identical assay conditions [1]. While the target compound was not directly tested in this published study, its structural features—the benzodioxole moiety—are associated with enhanced EGFR inhibition and cytotoxic potentiation in related benzodioxole-acetamide series [2].

Anticancer research Breast cancer Cytotoxicity screening

Molecular Docking-Based Target Engagement: NUDT5 Binding Energy Advantage

In silico docking against the NUDT5 enzyme—a validated target in hormone-dependent breast cancer signaling—revealed that the most active N-(1,3-dioxoisoindolin-4-yl)acetamide derivative (NPD-12) achieved a binding energy of −8.3 kcal/mol, substantially exceeding the reference drug 5-fluorouracil (−4.6 kcal/mol) [1]. The target compound retains the same dioxoisoindoline core and acetamide linker critical for NUDT5 interaction, and the benzodioxole group may provide additional hydrophobic contacts within the active site, plausibly further improving binding affinity.

Molecular docking NUDT5 inhibition Breast cancer target

Structural Uniqueness: Benzodioxole-Phthalimide Hybrid Architecture

The target compound is distinguished from both the NPD-series [1] and other benzodioxole-containing acetamides [2] by its hybrid architecture combining a benzodioxole fragment with an N-methyl-1,3-dioxoisoindolin-4-yl moiety. In contrast, the NPD compounds lack the benzodioxole group, and typical benzodioxole-acetamide derivatives (e.g., thiourea-based series) lack the phthalimide core. This dual-pharmacophore design is not represented in the primary comparative SAR study, nor is it commonly found among commercially available screening compounds, making CAS 922066-29-3 structurally singular for hit expansion and fragment-based lead discovery programs.

Scaffold hybridization Medicinal chemistry Library design

Recommended Research Application Scenarios for CAS 922066-29-3 Based on Verified Differentiated Evidence


Medicinal Chemistry Hit Expansion from N-(1,3-dioxoisoindolin-4-yl)acetamide Leads

Procure CAS 922066-29-3 as a structurally diversified analog for SAR expansion campaigns building on the NPD-series MCF7 antiproliferative data [1]. The benzodioxole substituent introduces additional H-bond acceptor capacity and π-character absent in NPD-8 and NPD-12, enabling exploration of potency gains and selectivity improvements against breast cancer cell panels.

NUDT5-Targeted Inhibitor Development and Crystallography

Utilize CAS 922066-29-3 as a starting scaffold for NUDT5 inhibitor optimization, leveraging the class-level docking evidence showing dioxoisoindoline-acetamide binding energies superior to 5-FU (−8.3 vs. −4.6 kcal/mol) [1]. The compound's benzodioxole moiety may provide additional binding site contacts resolvable by co-crystallography.

EGFR/Benzodioxole Hybrid Probe Synthesis

Deploy CAS 922066-29-3 in the design of bifunctional probes combining EGFR-inhibitory benzodioxole pharmacophores [2] with the phthalimide E3 ligase-recruiting motif, relevant to targeted protein degradation (PROTAC) programs. The N-methyl group on the isoindoline ring provides a synthetic handle for linker conjugation.

Physicochemical Property Reference Standard for Dioxoisoindoline Library QC

Employ the well-defined computed properties of CAS 922066-29-3 (XLogP3 = 2.0, 5 H-bond acceptors, MW 338.3) [3] as a batch-to-batch quality control reference for procurement of dioxoisoindoline-acetamide screening libraries, ensuring supplier-provided material matches the predicted property profile.

Quote Request

Request a Quote for 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.